4-Desmethoxypropoxyl-4-methoxy Rabeprazole

Description

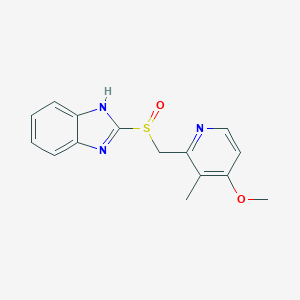

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITARWNDPMUQOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468595 | |

| Record name | 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102804-77-3 | |

| Record name | 4-Desmethoxypropoxyl-4-methoxy rabeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102804773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESMETHOXYPROPOXYL-4-METHOXY RABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6M23VJ488 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Rabeprazole Impurity E)

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a known process-related impurity of the proton pump inhibitor, Rabeprazole.[1][2] Designated as Rabeprazole EP Impurity E, this compound's presence and characterization are of critical importance for the quality control and regulatory compliance of Rabeprazole sodium active pharmaceutical ingredient (API).[1] This document delineates the chemical structure, physicochemical properties, a detailed hypothetical synthesis protocol, and a robust analytical workflow for the identification and characterization of this impurity. The causality behind experimental choices is explained, providing field-proven insights for researchers in drug development and quality assurance. All protocols are designed as self-validating systems, grounded in authoritative scientific literature.

Introduction and Significance

Rabeprazole, a substituted benzimidazole, is a widely prescribed proton pump inhibitor that suppresses gastric acid secretion.[3][4] During its synthesis and storage, various related substances can be formed, including process impurities and degradation products.[4][5] Regulatory bodies worldwide mandate the identification, quantification, and control of impurities in pharmaceutical products to ensure their safety and efficacy. This compound is a significant impurity that lacks the 3-methoxypropoxy side chain of the parent drug, instead featuring a methoxy group at the 4-position of the pyridine ring.[2][6] Its structural similarity to Rabeprazole necessitates precise analytical methods to distinguish and quantify it. This guide serves as a technical resource for scientists engaged in the synthesis, analysis, and quality control of Rabeprazole and its related compounds.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a benzimidazole ring linked to a substituted pyridine ring through a methylsulfinyl bridge.[6]

IUPAC Name: 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[6]

Synonyms: Rabeprazole EP Impurity E, Rabeprazole 4-Methoxy Analog.[7][8]

CAS Number: 102804-77-3.[1][2][6][7]

Molecular Formula: C₁₅H₁₅N₃O₂S.[2][6][7]

Molecular Weight: 301.36 g/mol .[2][7]

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Tan Solid | [9] |

| Molecular Weight | 301.36 g/mol | [2][7] |

| Molecular Formula | C₁₅H₁₅N₃O₂S | [2][6][7] |

| Melting Point | 141-143°C (decomposes) | [10] |

| Solubility | Soluble in Methanol, DMSO.[7] Practically insoluble in water.[9] | [7][9] |

| Storage Conditions | 2-8 °C, Hygroscopic, under inert atmosphere.[7] | [7] |

Synthesis Protocol

The synthesis of this compound can be approached via a two-step process: the formation of a thioether intermediate, followed by a selective oxidation to the sulfoxide. This pathway is analogous to the synthesis of Rabeprazole itself and other related benzimidazole sulfoxides.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Thioether Intermediate)

-

Rationale: This step involves a nucleophilic substitution reaction where the thiolate anion of 2-mercaptobenzimidazole displaces the chloride from 2-(chloromethyl)-4-methoxy-3-methylpyridine. A basic medium is essential to deprotonate the thiol group, thereby activating it as a nucleophile.

-

Protocol:

-

To a solution of 2-mercaptobenzimidazole (1.0 equivalent) in an aqueous solution of sodium hydroxide (3% w/v), add a solution of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1.0 equivalent) in water dropwise at room temperature over 30 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, a solid precipitate will form. Filter the solid and wash thoroughly with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to obtain the crude thioether intermediate. This intermediate can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

-

Step 2: Synthesis of this compound (Oxidation)

-

Rationale: This step involves the selective oxidation of the sulfide to a sulfoxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The reaction is typically carried out in a chlorinated solvent at a controlled, low temperature to prevent over-oxidation to the sulfone.

-

Protocol:

-

Dissolve the thioether intermediate (1.0 equivalent) from Step 1 in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane dropwise to the cooled solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a 10% aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

-

Analytical Characterization Workflow

A robust analytical workflow is essential for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Logical Workflow for Analysis

Caption: Analytical workflow for the characterization of Rabeprazole Impurity E.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the primary technique for separating and quantifying impurities in pharmaceutical substances. A reversed-phase method is typically employed for Rabeprazole and its related compounds due to their moderate polarity.

-

Exemplary HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH adjusted to ~7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient program to resolve all impurities from Rabeprazole |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

-

Rationale: When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is crucial for impurity identification. Tandem MS (MS/MS) can be used to induce fragmentation, providing structural insights.

-

Expected Observations:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds.

-

Parent Ion: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 302.09.

-

Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-S and S-O bonds of the sulfoxide bridge, as well as fragmentation of the pyridine and benzimidazole ring systems.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most definitive structural information. While specific experimental data for this compound is not widely available in the literature, a predicted spectrum can be inferred based on the structure and data from analogous compounds.

-

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

-

¹H NMR:

-

Aromatic protons of the benzimidazole ring (typically in the range of 7.2-7.8 ppm).

-

Aromatic protons of the pyridine ring (distinct signals for the protons adjacent to the nitrogen and methoxy group).

-

A singlet for the methyl group on the pyridine ring (around 2.2-2.5 ppm).

-

A singlet for the methoxy group protons (around 3.8-4.0 ppm).

-

A pair of diastereotopic doublets for the methylene protons of the sulfoxide bridge (due to the chiral sulfur center), typically in the range of 4.5-5.0 ppm.

-

A broad singlet for the N-H proton of the benzimidazole ring.

-

-

¹³C NMR:

-

Distinct signals for all 15 carbon atoms.

-

Signals for the aromatic carbons of the benzimidazole and pyridine rings in the range of 110-160 ppm.

-

A signal for the methyl carbon around 10-15 ppm.

-

A signal for the methoxy carbon around 55-60 ppm.

-

A signal for the methylene carbon of the sulfoxide bridge around 50-60 ppm.

-

-

Safety, Handling, and Storage

-

This compound: As a research chemical and pharmaceutical impurity, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. It is hygroscopic and should be stored in a tightly sealed container at 2-8 °C under an inert atmosphere.[7]

-

m-CPBA: This reagent is a strong oxidizing agent and can be shock-sensitive. It should be handled with extreme care, avoiding contact with flammable materials. Store refrigerated (2-8 °C) and use in a chemical fume hood.[6][11]

Conclusion

This technical guide provides a comprehensive framework for understanding, synthesizing, and analyzing this compound (Rabeprazole Impurity E). The provided protocols and analytical workflows are grounded in established chemical principles and literature precedents, offering a valuable resource for researchers in the pharmaceutical industry. Adherence to these detailed methodologies will support the robust quality control of Rabeprazole, ensuring the safety and efficacy of this important therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 102804-77-3 | IM21228 [biosynth.com]

- 3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. allmpus.com [allmpus.com]

- 8. Rabeprazole EP Impurity E | 102804-77-3 | SynZeal [synzeal.com]

- 9. echemi.com [echemi.com]

- 10. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.fishersci.eu [static.fishersci.eu]

An In-depth Technical Guide to 4-Desmethoxypropoxyl-4-methoxy Rabeprazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a known process-related impurity of the proton pump inhibitor, Rabeprazole. This document is intended to serve as a critical resource for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction: The Significance of Impurity Profiling in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the emergence of impurities is an inevitable consequence of the chemical process. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the stringent identification, characterization, and control of any impurity present at a concentration of 0.1% or greater. This rigorous oversight is essential as impurities can potentially impact the safety, efficacy, and stability of the final drug product. This compound, also identified as Rabeprazole EP Impurity E, is a notable process-related impurity in the manufacturing of Rabeprazole.[1][2][3] A thorough understanding of its formation, characterization, and analytical control is paramount for ensuring the quality and safety of Rabeprazole-containing pharmaceuticals.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of an impurity is the foundation for developing robust analytical methods for its detection and quantification.

| Property | Value | Source(s) |

| Chemical Name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | [2][4][5] |

| Synonyms | This compound, Rabeprazole methoxy analog, Rabeprazole EP Impurity E | [1][2][4] |

| CAS Number | 102804-77-3 | [2][4] |

| Molecular Formula | C15H15N3O2S | [2][4][5] |

| Molecular Weight | 301.37 g/mol | [4] |

| Appearance | Tan Solid | [4] |

| Solubility | Soluble in Methanol and DMSO | [2] |

| Storage | 2-8 °C, Hygroscopic, under inert atmosphere | [2][6] |

Genesis of the Impurity: A Mechanistic Perspective

This compound is a process-related impurity, meaning its formation is intrinsically linked to the synthetic route of the Rabeprazole API. One plausible pathway for its emergence involves the presence of methanol as a residual impurity in the methoxypropanol reagent used during the synthesis.

In a key step of Rabeprazole synthesis, a pyridine derivative is condensed with methoxypropanol. If methanol is present, it can competitively react, leading to the formation of a methoxy analog instead of the intended methoxypropoxy side chain. This underscores the critical importance of stringent quality control of all raw materials and reagents used in API manufacturing.

Caption: Plausible formation pathway of this compound.

Analytical Control and Characterization

Robust analytical methodologies are essential for the detection, quantification, and control of impurities in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A stability-indicating HPLC method is crucial for separating this compound from the Rabeprazole API and other related impurities.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed for the quantitative determination of this compound and other impurities in Rabeprazole sodium.

| Parameter | Specification | Rationale |

| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent | The C18 stationary phase provides excellent hydrophobic retention and selectivity for the separation of Rabeprazole and its structurally similar impurities. |

| Mobile Phase A | 0.02M Dipotassium Hydrogen Phosphate (K2HPO4) | A phosphate buffer is used to maintain a stable pH, which is critical for consistent retention times and peak shapes of ionizable compounds like Rabeprazole and its impurities. |

| Mobile Phase B | Acetonitrile: Methanol (85:5:10 v/v) | The organic modifiers are used to elute the analytes from the column. A gradient elution is typically employed to achieve optimal separation of all impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and separation efficiency. |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 285 nm | This wavelength corresponds to the absorption maximum for Rabeprazole and its impurities, providing high sensitivity.[7] |

| Injection Volume | 20 µL | A standard injection volume for analytical HPLC. |

Workflow for Analytical Method Validation:

Caption: Workflow for HPLC method development and validation.

Structural Elucidation Techniques

The unambiguous identification of an impurity requires a combination of spectroscopic techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weight of the impurity and providing initial structural information based on fragmentation patterns. The mass spectra of impurities can be recorded in both positive and negative ionization modes to obtain comprehensive data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities. These techniques provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous assignment of the structure. Deuterated solvents such as DMSO-d6 and CDCl3 are commonly used for NMR analysis of Rabeprazole impurities.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a complementary technique for structural confirmation.

Toxicological and Pharmacological Considerations

While specific toxicological data for this compound is not extensively available in the public domain, the general principle of controlling impurities is rooted in mitigating potential risks. Some impurities of other proton pump inhibitors have been shown to have potential for genotoxicity. Therefore, it is a standard practice in the pharmaceutical industry to assess the toxicological profile of any significant impurity.

-

In Silico Assessment: Computational toxicology tools can be employed as a preliminary screening step to predict the potential for mutagenicity and other toxicities based on the chemical structure of the impurity.

-

In Vitro Genotoxicity Assays: If in silico models indicate a potential risk, or as part of a comprehensive risk assessment, in vitro assays such as the Ames test (bacterial reverse mutation assay) and chromosomal aberration tests are conducted to evaluate the mutagenic and clastogenic potential of the impurity. For instance, studies on other Rabeprazole impurities have utilized these assays to assess their genotoxic risk.[4]

The pharmacological activity of this compound is not well-characterized. However, as a structural analog of the active drug, it could potentially have some level of pharmacological activity or interact with biological targets. The primary focus of impurity analysis remains on ensuring its levels are well below the threshold where it could pose a safety concern or affect the efficacy of the drug product.

Conclusion

This compound is a critical process-related impurity in the synthesis of Rabeprazole that necessitates rigorous control. A comprehensive understanding of its formation, coupled with the implementation of robust, validated analytical methods, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundational framework for scientists and researchers to navigate the challenges associated with the identification and control of this and other related impurities in the manufacturing of Rabeprazole.

References

- 1. Rabeprazole EP Impurity E | 102804-77-3 | SynZeal [synzeal.com]

- 2. allmpus.com [allmpus.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [lgcstandards.com]

- 6. Page loading... [wap.guidechem.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. jocpr.com [jocpr.com]

synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole

An In-Depth Technical Guide to the Synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Rabeprazole Impurity E)

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the , a known process impurity and metabolite of Rabeprazole, designated as Rabeprazole EP Impurity E.[1][2][3] The document is intended for researchers, medicinal chemists, and professionals in drug development and quality control who require a reliable method for preparing this reference standard. The synthetic strategy is a robust, two-step convergent approach, beginning with the condensation of a substituted pyridine intermediate with 2-mercaptobenzimidazole to form a thioether, followed by a selective oxidation to yield the target sulfoxide. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction

Rabeprazole: A Proton Pump Inhibitor

Rabeprazole is a widely used proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5][6] Like other members of the benzimidazole class, its therapeutic action stems from the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump) in parietal cells, which is the final step in gastric acid secretion.[7]

Significance of this compound

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. This compound, also known as 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a recognized impurity in the synthesis of Rabeprazole.[4][5][6] Its presence can arise from starting material impurities or side reactions. Therefore, the availability of a pure reference standard of this compound is essential for:

-

Analytical Method Development: To accurately identify and quantify the impurity in Rabeprazole batches.

-

Quality Control: To ensure that the level of this impurity in the final API is below the established safety thresholds.

-

Regulatory Filings: To provide comprehensive data on impurity profiles to agencies like the FDA and EMA.

This guide outlines a logical and reproducible synthesis to obtain this crucial reference compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of substituted benzimidazole sulfoxides like Rabeprazole and its analogues is most effectively approached through a convergent strategy. The target molecule, this compound, is logically disconnected at the sulfoxide and thioether bonds.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two key building blocks:

-

A substituted pyridine moiety: 2-(chloromethyl)-4-methoxy-3-methylpyridine.

-

A benzimidazole moiety: 1H-benzo[d]imidazole-2-thiol.

The forward synthesis, therefore, involves the coupling of these two precursors to form a thioether intermediate, which is then oxidized to the desired sulfoxide. This approach is well-documented for Rabeprazole and its analogues and is known for its efficiency and reliability.[7]

Core Synthesis Protocol

The synthesis is performed in two main experimental stages: (1) Formation of the thioether intermediate, and (2) Oxidation to the final sulfoxide product.

Step 1: Thioether Formation via Nucleophilic Substitution

This step involves the coupling of 2-(chloromethyl)-4-methoxy-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol.

Mechanism Insight: The reaction proceeds via an SN2 mechanism. Sodium hydroxide acts as a base to deprotonate the acidic thiol group (-SH) of the benzimidazole, creating a potent nucleophile, the thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group to form the C-S bond of the thioether.

Caption: Experimental workflow for thioether formation.

Experimental Protocol:

A detailed protocol adapted from established literature is as follows.[7]

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |

| 2-(chloromethyl)-4-methoxy-3-methylpyridine | 171.62 | 3.0 g | 17.48 | Electrophile |

| 1H-benzo[d]imidazole-2-thiol | 150.20 | 3.9 g | 25.96 | Nucleophile |

| Sodium Hydroxide (NaOH) | 40.00 | ~1.2 g | ~30.0 | Base |

| Water | 18.02 | 40 mL | - | Solvent |

Procedure:

-

Prepare a 3% aqueous solution of sodium hydroxide by dissolving approximately 1.2 g of NaOH in 40 mL of water in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add 3.9 g of 1H-benzo[d]imidazole-2-thiol at room temperature. Stir until dissolved.

-

In a separate beaker, dissolve 3.0 g of 2-(chloromethyl)-4-methoxy-3-methylpyridine in a minimal amount of a suitable solvent like water (10 mL) if necessary, or add it directly if it's an oil.

-

Add the pyridine solution dropwise to the benzimidazole solution over 30 minutes with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.

-

A solid precipitate of 2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole will form.

-

Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water to remove any remaining salts, and dry under vacuum.

-

The expected yield of the thioether intermediate is high, typically around 82-95%.[7]

Step 2: Selective Sulfoxidation

This final step converts the intermediate thioether into the target sulfoxide using a selective oxidizing agent.

Mechanism Insight: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective reagent for the oxidation of sulfides. The peroxyacid transfers an oxygen atom to the electron-rich sulfur atom. The reaction is typically performed at low temperatures (0-10°C) to prevent over-oxidation of the desired sulfoxide to the corresponding sulfone, which is a common side product (Rabeprazole Sulfone impurity).[8]

Experimental Protocol:

The following protocol is based on the successful synthesis of methoxy rabeprazole reported in the literature.[7]

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |

| Thioether Intermediate | 285.38 | 3.0 g | 10.51 | Substrate |

| m-CPBA (~77%) | 172.57 | ~3.35 g | ~14.93 | Oxidizing Agent |

| Dichloromethane (DCM) | 84.93 | 55 mL | - | Solvent |

| 50% NaOH Solution | 40.00 | 10 mL | - | Quenching/Workup |

| Acetic Acid | 60.05 | As needed | - | pH Adjustment |

Procedure:

-

Dissolve 3.0 g of the thioether intermediate in 30 mL of dichloromethane (DCM) in a flask and cool the solution to 10°C in an ice bath.

-

In a separate beaker, dissolve approximately 3.35 g of m-CPBA in 25 mL of DCM.

-

Add the m-CPBA solution dropwise to the cooled thioether solution over a period of 30 minutes, ensuring the temperature remains below 15°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add 10 mL of a 50% aqueous NaOH solution to quench the excess m-CPBA.

-

Adjust the pH of the aqueous layer to ~8.0 using acetic acid.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by treating it with diethyl ether at a low temperature (5°C) to induce precipitation of the solid product.[7]

-

Filter the solid, wash with cold ether, and dry to obtain the final product, this compound. The reported yield for this step is approximately 50%.[7]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Chemical Name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |

| Synonyms | Rabeprazole EP Impurity E, Rabeprazole methoxy analog[1][] |

| CAS Number | 102804-77-3[1][2][10] |

| Molecular Formula | C₁₅H₁₅N₃O₂S[1][2][] |

| Molecular Weight | 301.36 g/mol [1][2] |

| Appearance | Tan Solid[] |

| Melting Point | 141-143°C (decomposes)[10] |

| Purity (HPLC) | >95%[1][] |

Characterization would typically involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure, matching the data with established reference standards.

Conclusion

This guide presents a validated and efficient two-step synthesis for this compound. The methodology, grounded in established chemical principles of nucleophilic substitution and selective oxidation, is robust and scalable for producing the high-purity reference material necessary for pharmaceutical quality control. By understanding the rationale behind each step, from the choice of reagents to the control of reaction conditions, researchers can reliably reproduce this synthesis in a laboratory setting.

References

- 1. allmpus.com [allmpus.com]

- 2. Page loading... [guidechem.com]

- 3. BioOrganics [bioorganics.biz]

- 4. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]

- 10. This compound | 102804-77-3 [chemicalbook.com]

Introduction: Contextualizing a Key Rabeprazole-Related Compound

An In-Depth Technical Guide to the Physical Properties of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Rabeprazole Impurity E)

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of pharmaceutical analysis and drug manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions, is no exception. Its synthesis and degradation can produce a profile of related substances that must be identified, quantified, and controlled. Among these is this compound, a compound recognized by the European Pharmacopoeia as Rabeprazole EP Impurity E .[1][2][3][4] This molecule is structurally analogous to the parent drug, differing by the substitution of a methoxy group for the methoxypropoxy side chain on the pyridine ring.

Understanding the physical properties of this specific impurity is not merely an academic exercise. This knowledge is critical for the practical development of robust analytical methods for its detection and quantification, for designing effective purification strategies in API manufacturing, and for assessing its potential behavior in formulation studies. This guide provides a consolidated overview of the core physical and chemical properties of this compound, grounded in available technical data, and presents standardized protocols for their experimental verification.

Chemical Identity and Molecular Structure

A precise understanding of a molecule begins with its unambiguous identification. This compound is defined by a specific arrangement of atoms, which is cataloged across various chemical databases and regulatory documents.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | [1][3][] |

| CAS Number | 102804-77-3 | [1][2][3][][6][7][8] |

| Molecular Formula | C₁₅H₁₅N₃O₂S | [1][2][3][][6] |

| Molecular Weight | 301.36 g/mol | [1][2][4][6] |

| Synonyms | Rabeprazole EP Impurity E, Rabeprazole 4-Methoxy Impurity, 4-Methoxy Rabeprazole, Rabeprazole Methoxy Analog | [2][3][][9] |

| InChI | InChI=1S/C15H15N3O2S/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | [1][3][] |

| SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC |[1][3][] |

The molecular architecture is the foundation of all physical properties. The presence of the benzimidazole and pyridine rings, the chiral sulfoxide group, and the methoxy functional group dictates the molecule's polarity, solubility, crystal packing, and reactivity.

References

- 1. This compound [lgcstandards.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 102804-77-3 [sigmaaldrich.cn]

- 8. This compound | 102804-77-3 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the anticipated mechanism of action of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a significant process-related impurity and analogue of the proton pump inhibitor (PPI) Rabeprazole.[1][2][3][4][][6][7][8] While direct, peer-reviewed pharmacological studies on this specific analogue are not extensively available in the public domain, its structural relationship to Rabeprazole allows for a well-grounded hypothesis of its function. This guide will first elucidate the established mechanism of action of Rabeprazole and the broader class of proton pump inhibitors. Subsequently, it will delve into the specific structural attributes of this compound and outline the experimental methodologies required to definitively characterize its activity as a gastric H+/K+-ATPase inhibitor. This document is intended to serve as a foundational resource for researchers engaged in the study of PPIs and their related compounds.

Introduction: The Landscape of Gastric Acid Suppression

Gastric acid-related disorders, such as peptic ulcer disease and gastroesophageal reflux disease (GERD), are prevalent conditions necessitating effective therapeutic interventions.[9] The discovery and development of proton pump inhibitors (PPIs) revolutionized the management of these conditions.[9] PPIs act by targeting the final step in the gastric acid secretion pathway, the H+/K+-ATPase, also known as the proton pump.[9][10] Rabeprazole is a widely prescribed second-generation PPI known for its rapid onset of action.[11] During the synthesis and metabolism of Rabeprazole, various related compounds, including impurities and metabolites, are generated.[1][2][3][10][12][13] Understanding the pharmacological profile of these related compounds is crucial for ensuring the quality, safety, and efficacy of the final drug product. One such significant impurity is this compound.[1][3][4][6][7][8]

The Archetypal Mechanism of Action: Rabeprazole as a Proton Pump Inhibitor

Rabeprazole, like other PPIs, is a prodrug that requires activation in an acidic environment.[9] Its mechanism of action can be delineated into several key steps:

-

Systemic Absorption and Accumulation: Following oral administration, the enteric-coated formulation of Rabeprazole ensures its passage through the stomach to the more alkaline environment of the small intestine for absorption into the systemic circulation. From the bloodstream, the lipophilic Rabeprazole traverses the parietal cell membrane and accumulates in the acidic secretory canaliculi.

-

Acid-Catalyzed Activation: The acidic milieu of the secretory canaliculi (pH < 2) facilitates the protonation of the pyridine and benzimidazole rings of Rabeprazole. This protonation initiates a molecular rearrangement, converting the inactive prodrug into its active form, a reactive sulfenamide intermediate.

-

Covalent Inhibition of the H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible binding inactivates the proton pump, thereby inhibiting the exchange of extracellular K+ for intracellular H+ and effectively halting the secretion of gastric acid.

-

Duration of Action: The irreversible nature of this inhibition means that the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules, leading to a prolonged duration of action that outlasts the plasma half-life of the drug.

Visualizing the Pathway: Rabeprazole's Mechanism of Action

Caption: The signaling pathway of Rabeprazole's mechanism of action.

This compound: A Structural Analogue

This compound is structurally very similar to its parent compound, Rabeprazole. The key difference lies in the substituent at the 4-position of the pyridine ring. In Rabeprazole, this is a methoxypropoxy group, whereas in the analogue, it is a methoxy group. This structural modification may influence the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which in turn could affect its pharmacokinetic and pharmacodynamic profile.

| Compound | Chemical Formula | Molecular Weight | Key Structural Feature at Pyridine 4-position |

| Rabeprazole | C18H21N3O3S | 359.44 g/mol | Methoxypropoxy group |

| This compound | C15H15N3O2S | 301.36 g/mol | Methoxy group |

Hypothesized Mechanism of Action of this compound

Based on its structural analogy to Rabeprazole, it is hypothesized that this compound also functions as a proton pump inhibitor. The core benzimidazole and pyridine rings, connected by a methylsulfinyl bridge, are the essential pharmacophoric elements for this class of drugs. Therefore, it is anticipated that this analogue undergoes the same acid-catalyzed activation and subsequent covalent modification of the H+/K+-ATPase. However, the altered substituent could modulate its potency and duration of action.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro experiments are required. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of the proton pump.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on H+/K+-ATPase activity.

Materials:

-

Lyophilized porcine or rabbit gastric H+/K+-ATPase vesicles

-

ATP

-

Tris-HCl buffer

-

MgCl2

-

KCl

-

This compound

-

Rabeprazole (as a positive control)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and Rabeprazole in a suitable solvent (e.g., DMSO). Prepare assay buffers and ATP solution.

-

Enzyme Activation: Pre-incubate the H+/K+-ATPase vesicles in an acidic buffer (pH ~4.0) to simulate the conditions of the parietal cell canaliculi and facilitate the activation of the prodrugs.

-

Inhibition Reaction: In a 96-well plate, add the assay buffer, activated enzyme vesicles, and varying concentrations of this compound or Rabeprazole. Include a vehicle control (no inhibitor).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding ATP. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, forming a colored complex.

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader. The amount of Pi produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Workflow: H+/K+-ATPase Inhibition Assay

Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

Protocol 2: Acid Accumulation Assay in Isolated Gastric Glands

This assay provides a more physiologically relevant model to assess the inhibition of acid secretion.

Objective: To evaluate the effect of this compound on acid accumulation in isolated gastric glands.

Materials:

-

Rabbit or rodent stomach

-

Collagenase

-

HEPES buffer

-

[14C]-aminopyrine (a weak base that accumulates in acidic spaces)

-

Histamine or other secretagogues

-

This compound

-

Rabeprazole (as a positive control)

-

Scintillation counter

Procedure:

-

Isolation of Gastric Glands: Isolate gastric glands from the stomach mucosa by enzymatic digestion with collagenase.

-

Pre-incubation: Pre-incubate the isolated glands with varying concentrations of the test compound or Rabeprazole.

-

Stimulation of Acid Secretion: Add a secretagogue, such as histamine, to stimulate acid production in the glands.

-

[14C]-aminopyrine Accumulation: Add [14C]-aminopyrine to the gland suspension and incubate.

-

Separation and Lysis: Separate the glands from the incubation medium by centrifugation. Lyse the glands to release the trapped [14C]-aminopyrine.

-

Quantification: Measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the degree of acid accumulation. Calculate the percentage of inhibition of acid accumulation for each concentration of the test compound and determine the IC50 value.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be presented in a clear and concise manner to allow for robust interpretation.

Table 2: Comparative Potency of Proton Pump Inhibitors

| Compound | H+/K+-ATPase Inhibition IC50 (µM) | Acid Accumulation Inhibition IC50 (µM) |

| Rabeprazole | Expected to be in the low micromolar to nanomolar range | Expected to be in the low micromolar to nanomolar range |

| This compound | To be determined experimentally | To be determined experimentally |

| Omeprazole | Reference value | Reference value |

| Pantoprazole | Reference value | Reference value |

A lower IC50 value for this compound compared to Rabeprazole would suggest higher potency, while a higher value would indicate lower potency.

Conclusion

References

- 1. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. researchgate.net [researchgate.net]

- 4. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 102804-77-3 | IM21228 [biosynth.com]

- 6. This compound | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound suppliers USA [americanchemicalsuppliers.com]

- 9. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Identification and Characterization of Rabeprazole Impurity E

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Imperative of Impurity Profiling in Rabeprazole Sodium

Rabeprazole, a proton pump inhibitor, effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] Its therapeutic success is contingent upon the purity and safety of the active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can significantly impact the drug's quality, safety, and efficacy.[2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[3]

Organic impurities in Rabeprazole can arise from various sources, including starting materials, by-products of the synthetic route, and degradation products formed during manufacturing and storage.[2][4] The identification and characterization of these impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. This guide focuses specifically on Rabeprazole Impurity E, a known related substance that requires diligent monitoring and control.

Section 2: Unveiling Rabeprazole Impurity E: Structure and Genesis

2.1. Chemical Identity

Rabeprazole Impurity E is chemically designated as 2-[(RS)-(4-methoxy-3-methylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzimidazole.[5][6] It is also referred to as Rabeprazole 4-Methoxy Impurity or 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.[5][6][7]

The structural difference between Rabeprazole and Impurity E lies in the substituent at the 4-position of the pyridine ring. In Rabeprazole, this position is occupied by a 3-methoxypropoxy group, whereas in Impurity E, it is a methoxy group. This seemingly minor structural modification can arise from variations in the synthesis process, particularly from the starting materials or intermediates used.

2.2. Potential Formation Pathways

The formation of Rabeprazole Impurity E is typically linked to the synthetic route of Rabeprazole. It can be introduced as a process-related impurity if the starting materials or intermediates contain the corresponding 4-methoxy analogue. For instance, if the precursor 2-(chloromethyl)-4-methoxy-3-methylpyridine is present as an impurity in the synthesis, it can react in a similar fashion to the intended intermediate to form Impurity E.

Understanding the potential for its formation is the first step in designing a control strategy. A thorough evaluation of the manufacturing process is crucial to identify and mitigate the steps where this impurity might be introduced or formed.

Section 3: Analytical Strategy for Identification and Quantification

A multi-faceted analytical approach is essential for the unambiguous identification and accurate quantification of Rabeprazole Impurity E. This typically involves a combination of chromatographic and spectroscopic techniques. The objective is to develop a stability-indicating method capable of separating the impurity from the API and other related substances.[11]

3.1. High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the separation and quantification of Rabeprazole and its impurities.[11][12] The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate resolution and sensitivity.

Foundational HPLC Method Parameters

While specific methods may vary, a typical starting point for the analysis of Rabeprazole impurities involves the following:

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm) | Provides good retention and selectivity for the separation of Rabeprazole and its structurally similar impurities.[11] |

| Mobile Phase A | Aqueous buffer (e.g., 0.025 M KH2PO4, pH adjusted) | Controls the ionization state of the analytes, influencing their retention and peak shape. |

| Mobile Phase B | Acetonitrile/Water mixture (e.g., 90:10 v/v) | Organic modifier to elute the compounds from the column.[11] |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities and ensures that all impurities are eluted within a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency.[11] |

| Detection | UV at 280 nm | Rabeprazole and its impurities have significant UV absorbance at this wavelength, allowing for sensitive detection.[11][13] |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |

Experimental Protocol: HPLC Method Development and Validation

The following protocol outlines the key steps in developing and validating an HPLC method for Rabeprazole Impurity E, in accordance with ICH Q2(R1) guidelines.[14][15][16]

-

System Suitability: Before sample analysis, inject a standard solution containing Rabeprazole and Impurity E to verify the performance of the chromatographic system. Key parameters to assess include theoretical plates, tailing factor, and resolution between the two peaks.

-

Specificity: Demonstrate that the method can unequivocally assess Impurity E in the presence of Rabeprazole and other potential impurities or degradation products.[15] This can be achieved by spiking the drug substance with known impurities and performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[11][17] The method should show no interference at the retention time of Impurity E.[15]

-

Linearity: Establish a linear relationship between the concentration of Impurity E and the detector response over a defined range.[14] This is typically done by analyzing a series of solutions with known concentrations of the impurity. The correlation coefficient should be greater than 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Impurity E that can be reliably detected and quantified. This is crucial for controlling the impurity at very low levels.

-

Accuracy: Assess the closeness of the measured value to the true value by analyzing samples with known amounts of spiked Impurity E. The recovery should be within an acceptable range (typically 98-102%).

-

Precision: Evaluate the repeatability of the method by performing multiple analyses of the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be below a specified limit (e.g., 2%).

-

Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.[14]

3.2. Advanced Analytical Techniques for Structural Elucidation

While HPLC is excellent for separation and quantification, it does not provide structural information. For unambiguous identification of an unknown impurity or confirmation of a known one like Impurity E, more sophisticated techniques are required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer.[12][13] It provides crucial information about the molecular weight of the impurity. By comparing the mass-to-charge ratio (m/z) of the impurity peak with the theoretical mass of Rabeprazole Impurity E, its identity can be strongly suggested. Further fragmentation analysis (MS/MS) can provide structural details that can be used to confirm the identity.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[12][13] By analyzing the chemical shifts, coupling constants, and integration of the signals in the 1H and 13C NMR spectra, the complete chemical structure of the impurity can be determined.[13] This technique is often used to characterize isolated impurities to confirm their structure unequivocally.

Section 4: Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the identification and validation process for Rabeprazole Impurity E.

Caption: Workflow for the Identification and Validation of Rabeprazole Impurity E.

Caption: Interrelationship of Validation, Regulation, and Drug Quality.

Section 5: Conclusion and Forward Look

The successful identification and control of Rabeprazole Impurity E are critical for ensuring the quality and safety of the final drug product. This guide has outlined a comprehensive and scientifically sound approach, grounded in established analytical principles and regulatory expectations. By integrating robust chromatographic methods with advanced spectroscopic techniques, researchers and drug development professionals can confidently characterize this and other potential impurities.

The principles and methodologies described herein are not only applicable to Rabeprazole Impurity E but can also be adapted for the broader challenge of impurity profiling in pharmaceutical development. A proactive and thorough approach to impurity identification is a hallmark of good manufacturing practice and a commitment to patient well-being.

References

- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpionline.org [jpionline.org]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. mca.gm [mca.gm]

- 5. Rabeprazole EP Impurity E | 102804-77-3 | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Rabeprazole EP impurity E [artis-standards.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. veeprho.com [veeprho.com]

- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. fda.gov [fda.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

This guide provides an in-depth exploration of the methodologies and scientific rationale behind the identification, characterization, and control of process-related impurities in the synthesis of Rabeprazole. As drug development professionals, our mandate extends beyond the synthesis of the active pharmaceutical ingredient (API); it encompasses a profound understanding of the entire chemical ecosystem of our product. The safety and efficacy of a drug are intrinsically linked to its purity. This document is structured to provide not just protocols, but the causal logic that underpins a robust impurity discovery program, grounded in regulatory expectations and field-proven science.

The Imperative for Purity: A Regulatory and Scientific Overview

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion by targeting the H+/K+-ATPase system in gastric parietal cells[1][2]. Its efficacy is well-established in treating a range of acid-related gastrointestinal disorders[1]. However, the multi-step chemical synthesis required to produce Rabeprazole inevitably introduces impurities. These can be unreacted starting materials, intermediates, by-products from parallel reactions, or degradation products[3][4].

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a clear framework for the control of impurities in new drug substances[3][5][6]. These guidelines establish thresholds for reporting (typically ≥0.05%), identification (≥0.10%), and toxicological qualification (≥0.15% or 1.0 mg per day, whichever is lower) of impurities[4][7]. Adherence to these standards is not merely a regulatory hurdle; it is a fundamental pillar of patient safety, as impurities can possess their own, sometimes undesirable, pharmacological or toxicological profiles[8][9].

The Synthetic Landscape: A Map of Impurity Origins

To understand where impurities come from, we must first understand the primary synthetic route. While several methods exist, a common pathway involves the condensation of a substituted pyridine moiety with 2-mercapto-1H-benzimidazole, followed by a controlled oxidation of the resulting thioether intermediate (Rabeprazole Sulfide) to form the final sulfoxide structure of Rabeprazole[8][10].

Caption: High-level schematic of a common Rabeprazole synthesis pathway.

Each arrow in this pathway represents a potential source of impurities, either through incomplete reactions or unwanted side reactions.

A Taxonomy of Process-Related Impurities in Rabeprazole Synthesis

Process-related impurities are the chemical footprints of the manufacturing journey. They can be broadly categorized based on their point of origin.

Key Intermediates and By-Products

The most common impurities are structurally related to the API and arise from under- or over-reaction at key synthetic steps. The final oxidation step is particularly critical.

-

Rabeprazole Sulfide (Impurity I): This is the direct precursor to Rabeprazole. Its presence in the final API indicates an incomplete oxidation reaction[7][11][12].

-

Rabeprazole Sulfone (Impurity II / EP Impurity A): An over-oxidation by-product where the thioether is oxidized beyond the desired sulfoxide to a sulfone[11][13][14][15]. This is a critical impurity to monitor as it is often formed alongside the API[8][9].

-

Rabeprazole N-Oxide (EP Impurity D): Oxidation can also occur on the pyridine ring's nitrogen atom, leading to the N-oxide derivative[8][16][17][18]. This can happen to Rabeprazole itself or to its sulfone analogue[12][19].

The delicate balance of the oxidation step is illustrated below. The goal is to maximize the conversion of the sulfide to the sulfoxide (Rabeprazole) while minimizing the formation of the sulfone.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. drugs.com [drugs.com]

- 3. database.ich.org [database.ich.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. jocpr.com [jocpr.com]

- 12. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rabeprazole EP Impurity A | 117976-47-3 | SynZeal [synzeal.com]

- 14. caymanchem.com [caymanchem.com]

- 15. CAS 117976-47-3 Rabeprazole Sulfone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 16. Rabeprazole EP Impurity D | 924663-38-7 | SynZeal [synzeal.com]

- 17. scbt.com [scbt.com]

- 18. Rabeprazole N-Oxide | CAS 924663-38-7 | LGC Standards [lgcstandards.com]

- 19. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, a known process-related impurity of the proton pump inhibitor, Rabeprazole.[1][2] Designated as Rabeprazole EP Impurity E, the characterization of this molecule is critical for ensuring the quality, safety, and efficacy of Rabeprazole drug products.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles and data from related benzimidazole sulfoxide compounds.

Molecular Structure and Context

This compound, with the chemical name 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, arises during the synthesis of Rabeprazole.[1][4][5][6] Its structure is similar to the active pharmaceutical ingredient (API), differing by the substitution on the pyridine ring. Understanding its spectroscopic signature is paramount for its identification and quantification in routine quality control and stability studies.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are summarized in Table 1. The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical as it can influence the chemical shifts, particularly of the N-H proton.[7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for resolving exchangeable protons like N-H.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 - 13.5 | br s | 1H | Benzimidazole N-H |

| ~8.10 | d | 1H | Pyridine H-6 |

| ~7.50 - 7.70 | m | 2H | Benzimidazole H-4, H-7 |

| ~7.20 - 7.40 | m | 2H | Benzimidazole H-5, H-6 |

| ~6.80 | s | 1H | Pyridine H-5 |

| ~4.80 | d | 1H | Methylene C-H (diastereotopic) |

| ~4.70 | d | 1H | Methylene C-H (diastereotopic) |

| ~3.90 | s | 3H | Methoxy O-CH₃ |

| ~2.20 | s | 3H | Pyridine C-CH₃ |

Predicted chemical shifts are based on the analysis of related structures and standard chemical shift tables. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the 15 carbon atoms of this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | Pyridine C-4 |

| ~151.0 | Pyridine C-2 |

| ~150.0 | Benzimidazole C-2 |

| ~148.0 | Pyridine C-6 |

| ~142.0 | Benzimidazole C-8a |

| ~135.0 | Benzimidazole C-4a |

| ~123.0 | Benzimidazole C-5/C-6 |

| ~122.0 | Benzimidazole C-5/C-6 |

| ~118.0 | Benzimidazole C-4/C-7 |

| ~111.0 | Benzimidazole C-4/C-7 |

| ~106.0 | Pyridine C-5 |

| ~105.0 | Pyridine C-3 |

| ~58.0 | Methylene -CH₂- |

| ~55.0 | Methoxy -OCH₃ |

| ~12.0 | Pyridine -CH₃ |

Note: Some commercial suppliers confirm the structure of this impurity using ¹³C NMR.[8]

Experimental Protocol for NMR Analysis

A robust protocol for acquiring NMR spectra is crucial for obtaining high-quality data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz FT-NMR spectrometer or equivalent.[7]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The solvent peak can be used as a reference (DMSO-d₆ at δ = 39.52 ppm).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula.

Expected Mass Spectrometric Data

The molecular formula of this compound is C₁₅H₁₅N₃O₂S.[5][9][10] The expected mass-to-charge ratios (m/z) for the protonated molecule are presented in Table 3. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, typically in positive ion mode.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 302.0958 |

| [M+Na]⁺ | 324.0777 |

The monoisotopic mass of C₁₅H₁₅N₃O₂S is 301.0885 Da.[6]

Experimental Protocol for LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing impurities in pharmaceutical substances.

Step-by-Step Methodology:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic modifier (e.g., acetonitrile and/or methanol).[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: UV detection at a suitable wavelength (e.g., 280-285 nm) can be used in conjunction with MS detection.[7]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-500).

-

Caption: General workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its benzimidazole, pyridine, and sulfoxide moieties.

Expected IR Absorption Bands

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450 - 3300 | N-H | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2980 - 2850 | C-H (aliphatic) | Stretching |

| ~1625 | C=N | Stretching |

| 1600 - 1450 | C=C (aromatic) | Stretching |

| ~1250 | C-O (aryl ether) | Stretching |

| ~1040 | S=O | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within a molecule. The UV spectrum of this compound is expected to be very similar to that of Rabeprazole itself, due to the shared chromophoric system.

Expected UV-Vis Absorption Maxima

Rabeprazole exhibits a maximum absorbance (λmax) at approximately 284 nm in methanol. It is reasonable to expect a similar λmax for this compound.

Table 5: Predicted UV-Vis Absorption Data

| Solvent | Expected λmax (nm) |

| Methanol | ~284 |

| 0.05 N NaOH | ~292 |

The λmax can be influenced by the solvent polarity and pH.

Experimental Protocol for UV-Vis Analysis

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol).

-

Standard Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in the chosen solvent. Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.

-

Spectral Acquisition: Scan the sample solution over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a blank.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and use the absorbance value for quantification if necessary.

Conclusion

The spectroscopic characterization of this compound is essential for its role as a process impurity in the manufacturing of Rabeprazole. This guide provides a comprehensive overview of the expected NMR, MS, IR, and UV-Vis data, along with robust experimental protocols for their acquisition. While some of the data presented is predictive and based on the analysis of structurally similar compounds, it provides a strong foundation for the identification and characterization of this impurity in a research or quality control setting. The synthesis and isolation of this compound as a reference standard are crucial for the validation of analytical methods aimed at ensuring the purity of Rabeprazole formulations.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. allmpus.com [allmpus.com]

- 3. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 102804-77-3 | IM21228 [biosynth.com]

- 4. This compound [lgcstandards.com]

- 5. jocpr.com [jocpr.com]

- 6. This compound | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. rsc.org [rsc.org]

- 10. 1H-Benzimidazole [webbook.nist.gov]

- 11. saudijournals.com [saudijournals.com]

- 12. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Evaluation of Rabeprazole Impurities

Abstract

This technical guide provides a comprehensive framework for the preliminary biological evaluation of impurities associated with Rabeprazole, a widely prescribed proton pump inhibitor (PPI). As regulatory scrutiny of drug impurities intensifies, a systematic and scientifically sound approach to assessing their potential biological activities is paramount for ensuring drug safety and quality. This document outlines a multi-tiered strategy, commencing with in silico predictive toxicology, followed by robust in vitro assays for cytotoxicity and genotoxicity, and culminating in preliminary pharmacological activity screening. Detailed, field-proven protocols for key assays, including the MTT cytotoxicity assay and the Ames test for mutagenicity, are provided, alongside insights into experimental design and data interpretation. The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals to design and execute self-validating studies. All methodologies are grounded in authoritative sources and regulatory guidelines to ensure scientific integrity.

Introduction: The Imperative of Impurity Profiling in Rabeprazole

Rabeprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase, the proton pump of the parietal cell.[1][2][3][4] Its clinical efficacy in treating acid-related gastrointestinal disorders is well-established.[1] However, during the synthesis, formulation, and storage of the active pharmaceutical ingredient (API), various impurities can arise.[5][6][7][8][9] These impurities, which can be structurally related to Rabeprazole or arise from degradation pathways, may possess undesirable biological activities, including toxicity or even pharmacological effects that could alter the drug's safety and efficacy profile.

Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate the identification, characterization, and toxicological assessment of impurities exceeding specific thresholds.[10][11][12] This guide provides a systematic approach to conducting a preliminary biological activity assessment of Rabeprazole impurities, a critical step in the risk assessment process.

Identified Impurities of Rabeprazole

Several impurities of Rabeprazole have been identified and characterized in the scientific literature.[5][6][7][8][9] A summary of some of these impurities is presented in Table 1. The presence and levels of these impurities can vary depending on the synthetic route and storage conditions.[13]

Table 1: Examples of Identified Rabeprazole Impurities

| Impurity Name | Chemical Name |

| Impurity I | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl]thio]-1H-benzimidazole |

| Impurity II (Rabeprazole Sulfone) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl] sulfonyl]-1H-benzimidazole |

| Impurity III | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide] methyl] sulfonyl]-1H-benzimidazole |

| Impurity V (Methoxy analogue) | 2-[[[4-methoxy-3-methyl-2-pyridinyl] methyl] sulfinyl]-1H-benzimidazole |

| Impurity VI (N-oxide) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide] methyl] sulfinyl]-1H-benzimidazole |

| Chloro analogue | 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole |

| Methylthio impurity | 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |

Source: Compiled from references[5][6][7][8][9]

A Tiered Approach to Biological Activity Assessment